molecular formula C44H48N8O4 B10850503 N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide

N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide

Cat. No.: B10850503
M. Wt: 752.9 g/mol
InChI Key: VVCVJEWENXURHU-UHFFFAOYSA-N
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Description

MOL 6131 is a potent selective nonpeptide inhibitor of human lung mast cell tryptase. Tryptase is a serine protease enzyme found in mast cells, which plays a significant role in the pathophysiology of asthma and other allergic reactions. MOL 6131 is based on a β-strand template and exhibits high selectivity for tryptase over other serine proteases such as trypsin and thrombin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOL 6131 involves the use of a β-strand template to create a nonpeptide inhibitor. The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail in publicly available literature. the general approach involves the design and optimization of the β-strand template to achieve high selectivity and potency against tryptase .

Industrial Production Methods

Industrial production of MOL 6131 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards for pharmaceutical compounds. Specific details on the industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

MOL 6131 primarily undergoes interactions with tryptase, inhibiting its enzymatic activity. The compound does not undergo significant chemical transformations under physiological conditions, as its primary function is to bind and inhibit tryptase.

Common Reagents and Conditions

The inhibition of tryptase by MOL 6131 does not require additional reagents, as the compound itself is designed to selectively bind to the active site of tryptase. The binding occurs under physiological conditions, typically at body temperature and neutral pH.

Major Products Formed

The primary product of the interaction between MOL 6131 and tryptase is the inhibited enzyme complex. This complex prevents tryptase from catalyzing its normal substrates, thereby reducing inflammation and allergic responses.

Scientific Research Applications

MOL 6131 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Asthma Research: MOL 6131 has been shown to block airway inflammation in a murine model of asthma.

    Allergic Reactions: By inhibiting tryptase, MOL 6131 can be used to study the mechanisms of allergic reactions and develop potential treatments for conditions such as allergic rhinitis and anaphylaxis.

    Drug Development: MOL 6131 serves as a lead compound for the development of new tryptase inhibitors with improved pharmacokinetic properties and efficacy.

    Biochemical Studies: The compound is used in biochemical assays to investigate the role of tryptase in various physiological and pathological processes.

Mechanism of Action

MOL 6131 exerts its effects by selectively inhibiting human lung mast cell tryptase. The compound binds to the active site of tryptase, preventing it from catalyzing the hydrolysis of peptide bonds in its substrates. This inhibition reduces the release of inflammatory mediators such as interleukin-4 and interleukin-13, which are involved in the inflammatory response in asthma and other allergic conditions .

Comparison with Similar Compounds

MOL 6131 is unique in its high selectivity for tryptase over other serine proteases. Similar compounds include other tryptase inhibitors, such as:

    APC 366: A nonpeptide tryptase inhibitor with lower selectivity compared to MOL 6131.

    BMS-262084: Another tryptase inhibitor with a different chemical structure and mechanism of action.

    RWJ-58643: A peptide-based tryptase inhibitor with moderate selectivity.

MOL 6131 stands out due to its β-strand template design, which provides high selectivity and potency against tryptase, making it a valuable tool in asthma research and drug development .

Properties

Molecular Formula

C44H48N8O4

Molecular Weight

752.9 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-8-[1-[4-[[2-(4-aminophenyl)acetyl]amino]butanoyl]piperidin-4-yl]-1-methylidene-2-(naphthalen-1-ylmethyl)-3-oxo-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide

InChI

InChI=1S/C44H48N8O4/c1-30-50(29-36-8-4-7-34-6-2-3-9-38(34)36)44(56)52-40(43(55)48-28-33-13-11-32(27-45)12-14-33)20-19-39(51(30)52)35-21-24-49(25-22-35)42(54)10-5-23-47-41(53)26-31-15-17-37(46)18-16-31/h2-4,6-9,11-20,35H,1,5,10,21-29,45-46H2,(H,47,53)(H,48,55)

InChI Key

VVCVJEWENXURHU-UHFFFAOYSA-N

Canonical SMILES

C=C1N(C(=O)N2N1C(=CC=C2C(=O)NCC3=CC=C(C=C3)CN)C4CCN(CC4)C(=O)CCCNC(=O)CC5=CC=C(C=C5)N)CC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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